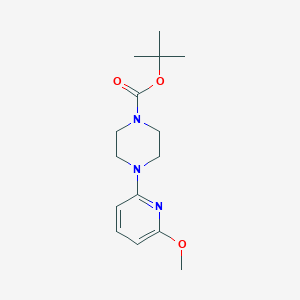
1,3-Dibenzyl Anthrose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzyl Anthrose is a compound that has garnered interest in the field of organic synthesis. It is a derivative of anthrose, a unique monosaccharide found on the surface of Bacillus anthracis spores. The compound’s molecular formula is C26H35NO6, and it has a molecular weight of 457.56.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl Anthrose can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe reaction conditions often involve the use of solvents such as dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
1,3-Dibenzyl Anthrose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1,3-Dibenzyl Anthrose has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its role in the surface glycosylation of Bacillus anthracis spores, which has implications for understanding anthrax pathogenesis.
Medicine: Research into the compound’s potential therapeutic applications, such as its role in modulating immune responses, is ongoing.
Industry: It is used in the development of specialty chemicals and materials for various industrial applications.
作用機序
The mechanism of action of 1,3-Dibenzyl Anthrose involves its interaction with specific molecular targets and pathways. In the context of Bacillus anthracis, anthrose on the spore surface plays a role in delaying spore germination and enhancing sporulation. Spores without anthrose are phagocytized at higher rates, indicating that anthrose may serve an antiphagocytic function .
類似化合物との比較
Similar Compounds
Anthrose: The parent compound, found on the surface of Bacillus anthracis spores.
1,7-Dibenzyl-substituted Theophylline Derivatives: These compounds have been studied for their BRD4 inhibitor activities and potential therapeutic applications.
Uniqueness
1,3-Dibenzyl Anthrose is unique due to its specific structural modifications, which confer distinct chemical and biological properties
特性
分子式 |
C26H35NO6 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
3-hydroxy-N-[(2R,3R,4S,5R)-5-methoxy-2-methyl-4,6-bis(phenylmethoxy)oxan-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C26H35NO6/c1-18-22(27-21(28)15-26(2,3)29)23(31-16-19-11-7-5-8-12-19)24(30-4)25(33-18)32-17-20-13-9-6-10-14-20/h5-14,18,22-25,29H,15-17H2,1-4H3,(H,27,28)/t18-,22-,23+,24-,25?/m1/s1 |
InChIキー |
DJMADFCGXHCAJT-ONEOHUSESA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)NC(=O)CC(C)(C)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)NC(=O)CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



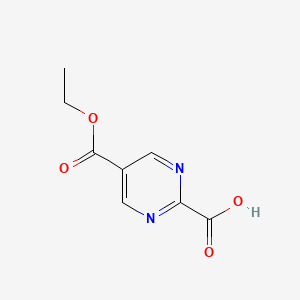
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
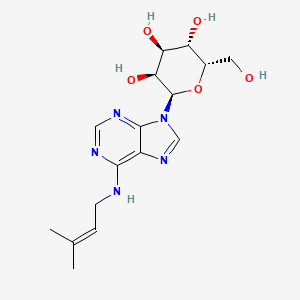
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)

![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)
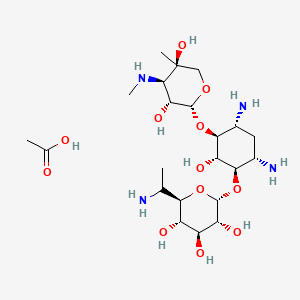
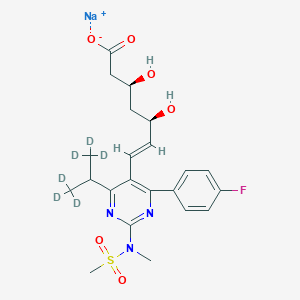
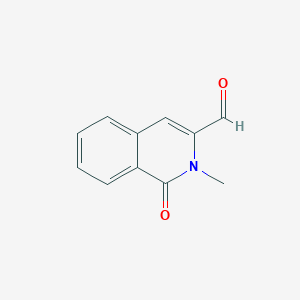
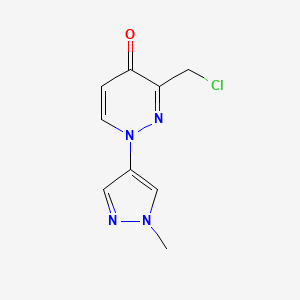
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)

